Cas no 1803688-11-0 (5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine is a highly functionalized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique halogenated structure, featuring bromo, chloro, iodo, and difluoromethyl substituents, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling precise structural modifications. The presence of multiple halogens enhances reactivity, facilitating selective derivatization for targeted applications. The difluoromethyl group contributes to metabolic stability and lipophilicity, which is valuable in drug discovery. This compound is particularly useful in the synthesis of bioactive molecules, offering researchers a robust building block for developing novel therapeutics or crop protection agents. Its well-defined purity and stability ensure reliable performance in synthetic workflows.
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine structure
1803688-11-0 structure
商品名:5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine
CAS番号:1803688-11-0
MF:C6H2BrClF2IN
メガワット:368.345058917999
CID:4858277

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine
    • インチ: 1S/C6H2BrClF2IN/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H
    • InChIKey: PNNAAQPRAIEHOF-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=C(C(=CN=1)Br)C(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 12.9

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063440-1g
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine
1803688-11-0 97%
1g
$1,579.40 2022-04-02

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 関連文献

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridineに関する追加情報

Research Briefing on 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine (CAS: 1803688-11-0)

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine (CAS: 1803688-11-0) is a halogenated pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting infectious diseases and oncology. The unique combination of halogen substituents on the pyridine ring enhances its reactivity, making it a valuable scaffold for further chemical modifications.

Recent studies have focused on the synthetic utility of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel kinase inhibitors, showcasing its potential in drug discovery pipelines. The compound's ability to undergo selective functionalization at the iodine and bromine positions has been particularly highlighted, enabling the construction of diverse molecular libraries.

In addition to its synthetic applications, 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine has been investigated for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects against certain bacterial strains and cancer cell lines. Researchers are now exploring its mechanism of action, with a focus on its interaction with cellular targets such as DNA gyrase and protein kinases. These findings underscore the compound's dual role as both a synthetic intermediate and a potential pharmacophore.

The stability and storage conditions of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine have also been a subject of recent research. A 2024 report in Organic Process Research & Development emphasized the need for careful handling under inert atmospheres due to its sensitivity to light and moisture. Advances in formulation strategies, including the use of stabilizers and cryogenic storage, have been proposed to mitigate degradation issues, ensuring its reliability in large-scale pharmaceutical manufacturing.

Looking ahead, the continued exploration of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine is expected to yield new insights into its applications in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its synthetic routes and evaluate its therapeutic potential further. As research progresses, this compound is poised to play a pivotal role in the design of next-generation therapeutics, addressing unmet medical needs in various disease areas.

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